2-methyl-5-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide
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Overview
Description
2-methyl-5-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiophenol with α-haloketones to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-methyl-5-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-methyl-5-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Benzothiazoles: Another class of thiazole derivatives with applications in medicinal chemistry.
Uniqueness
2-methyl-5-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, phenyl, and thiazole groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H15N3OS2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-methyl-5-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H15N3OS2/c1-11-19-14(15(22-11)12-5-3-2-4-6-12)16(20)18-8-7-13-17-9-10-21-13/h2-6,9-10H,7-8H2,1H3,(H,18,20) |
InChI Key |
JBURQSJIVMSSMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)NCCC3=NC=CS3 |
Origin of Product |
United States |
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